4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid 4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20154230
InChI: InChI=1S/C11H10O3/c1-6-7-4-5-10(12)9(7)3-2-8(6)11(13)14/h2-3H,4-5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol

4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

CAS No.:

Cat. No.: VC20154230

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid -

Specification

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
IUPAC Name 4-methyl-1-oxo-2,3-dihydroindene-5-carboxylic acid
Standard InChI InChI=1S/C11H10O3/c1-6-7-4-5-10(12)9(7)3-2-8(6)11(13)14/h2-3H,4-5H2,1H3,(H,13,14)
Standard InChI Key NYQXOTASAKAZAK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1CCC2=O)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The compound’s IUPAC name, 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid, delineates its structure unambiguously:

  • Indene core: A bicyclic system comprising a benzene ring fused to a cyclopentene ring.

  • 2,3-Dihydro: Partial saturation at the 2nd and 3rd positions of the cyclopentene ring, reducing it to a cyclopentane moiety.

  • 1-Oxo: A ketone group at the 1st position of the indene system.

  • 4-Methyl: A methyl substituent at the 4th position.

  • 5-Carboxylic acid: A carboxylic acid group at the 5th position.

The molecular formula C11H10O3\text{C}_{11}\text{H}_{10}\text{O}_{3} corresponds to a molecular weight of 190.2 g/mol , consistent with mass spectrometry data .

Structural Characterization

Key structural features inferred from the IUPAC name and corroborated by computational descriptors :

  • Ring system: A bicyclic framework with one aromatic benzene ring and one partially saturated cyclopentane ring.

  • Functional groups:

    • Ketone (C=O\text{C=O}) at position 1.

    • Carboxylic acid (-COOH\text{-COOH}) at position 5.

    • Methyl (-CH3\text{-CH}_3) at position 4.

  • Stereochemistry: No chiral centers are present due to the planar aromatic system and symmetric substitution pattern.

The SMILES notation COC(=O)C1=CC=CC2=C1CCC2=O and InChIKey PGGSYJMONFCBEJ-UHFFFAOYSA-N provide unambiguous representations for computational modeling.

Physicochemical Properties

Thermodynamic and Solubility Parameters

PropertyValueSource
Molecular Weight190.2 g/mol
LogP (Partition Coefficient)2.01
Rotatable Bond Count1
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors3 (ketone, carboxylic acid)
Polar Surface Area54 Ų

The moderate LogP value indicates balanced lipophilicity, suitable for permeation through biological membranes. The polar surface area suggests limited aqueous solubility, typical of carboxylic acid derivatives.

Spectroscopic Data

While explicit spectral data (e.g., NMR, IR) are absent in available sources, analog compounds like methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS 55934-10-6) provide indirect insights:

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone and ester) .

  • NMR: Expected signals include a singlet for the methyl group (~δ 2.3 ppm) and deshielded protons adjacent to the ketone .

Synthesis and Manufacturing

Synthetic Routes

Although detailed synthetic protocols are proprietary, plausible pathways include:

  • Friedel-Crafts Acylation: Introduction of the ketone group via acyl chloride intermediates.

  • Carboxylic Acid Formation: Hydrolysis of ester precursors (e.g., methyl 1-oxoindan-4-carboxylate ) under acidic or basic conditions.

  • Methylation: Electrophilic aromatic substitution to install the methyl group at position 4.

Suppliers like Suzhou Kangrun Pharmaceutical Co., Ltd. and BLD Pharmatech likely employ multistep sequences optimized for yield and purity (>95%) .

Key Raw Materials

  • Indene derivatives: Base structures for functionalization.

  • Methylation agents: e.g., Methyl halides or dimethyl sulfate.

  • Oxidizing agents: For ketone formation (e.g., KMnO₄, CrO₃).

SupplierPurityPrice (1 g)Location
Angel Pharmatech Ltd.97%€941China
FCH Group95%€1,150Ukraine
BLD Pharmatech Co., Ltd.97%€1,863United States
Alichem95%POAUnited States

Lead times range from 20–30 days, with bulk pricing available upon inquiry .

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